molecular formula C18H21N3O5S B2583434 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide CAS No. 1251617-06-7

2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2583434
CAS No.: 1251617-06-7
M. Wt: 391.44
InChI Key: JMSHHTZAFZEQML-UHFFFAOYSA-N
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Description

2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide is a complex organic compound that features a morpholinosulfonyl group, a pyridinone core, and an o-tolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the formation of the pyridinone core through a cyclization reaction, followed by the introduction of the morpholinosulfonyl group via sulfonylation. The final step involves the coupling of the o-tolylacetamide moiety through an amide bond formation reaction. The reaction conditions often require the use of catalysts, such as palladium or nickel, and specific reagents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridinone core or the sulfonyl group, leading to different reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the pyridinone core and o-tolylacetamide moiety contribute to binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(m-tolyl)acetamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

    2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide: Similar structure but with a phenyl group instead of a tolyl group

Uniqueness

The uniqueness of 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ortho-tolyl group provides steric hindrance that can influence the compound’s binding interactions and overall stability .

Properties

IUPAC Name

N-(2-methylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-14-5-2-3-6-15(14)19-17(22)13-20-8-4-7-16(18(20)23)27(24,25)21-9-11-26-12-10-21/h2-8H,9-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSHHTZAFZEQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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